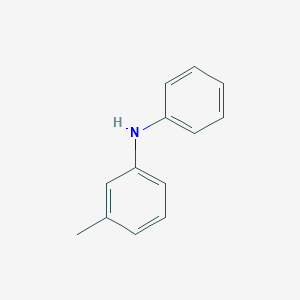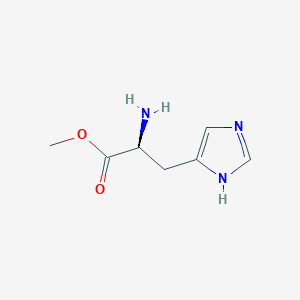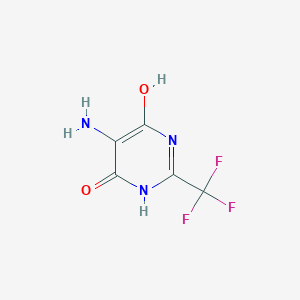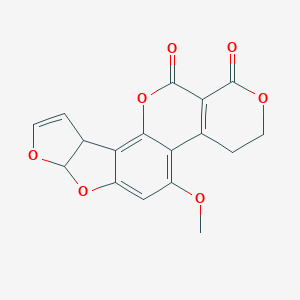
3-甲基二苯胺
描述
3-Methyldiphenylamine is an organic compound with potential applications in organic semiconductor materials. The interest in this compound has grown due to its structural and spectroscopic properties which make it suitable for use in various chemical and physical applications.
Synthesis Analysis
3-Methyldiphenylamine and its polymeric forms can be synthesized through electrochemical oxidation in specific solutions, producing polymeric films with electrochromic properties. Another method involves the chemical oxidation using copper perchlorate as an oxidative coupling reagent, leading to polymers with high molecular masses (Nguyen & Dao, 1990).
Molecular Structure Analysis
The molecular geometry of 3-Methyldiphenylamine has been optimized using Density Functional Theory (DFT), revealing insights into its vibrational wavenumbers and excitation energies. This theoretical framework allows for the prediction of vibrational and electronic properties critical to its application in semiconductor materials (Aksel, Kavlak, & Kürkçüoğlu, 2009).
Chemical Reactions and Properties
3-Methyldiphenylamine undergoes various chemical reactions including oxidation and polymerization. These reactions are vital for producing polymeric films that exhibit multiple color changes and electrochromic properties under certain conditions, offering insights into its chemical behavior and potential applications in materials science (Nguyen & Dao, 1990).
Physical Properties Analysis
The physical properties of 3-Methyldiphenylamine, particularly in its polymeric form, include its morphology, which ranges from highly porous to dense fibrous structures. These properties are influenced by the method of polymerization and conditions of synthesis, affecting its applications in electronic and optoelectronic devices (Nguyen & Dao, 1990).
Chemical Properties Analysis
The chemical properties of 3-Methyldiphenylamine are characterized by its ability to form polymers with specific electronic and structural features. These polymers exhibit electrochromic properties, which can be altered through doping and undoping processes, thereby modifying their electronic characteristics for various applications (Nguyen & Dao, 1990).
科学研究应用
有机半导体性质:Aksel、Kavlak和Kürkçüoğlu(2009)进行了一项研究,调查了3-甲基二苯胺的结构和光谱特性,表明其作为有机半导体材料的潜力。该研究使用密度泛函理论和时间相关密度泛函理论来预测振动和电子性质,有助于有机半导体材料的发展(Aksel, Kavlak, & Kürkçüoğlu, 2009)。
电化学氧化和聚合:Nguyen和Dao(1990)探讨了3-甲基二苯胺的电化学氧化,产生具有电致变色性质的聚合膜。该研究突出了其在创造具有多种颜色变化和电化学响应的材料中的应用,对各种技术应用(Nguyen & Dao, 1990)。
磷酸化研究:Ivonin等人(2001)对N-甲基二苯胺及其杂环类似物的磷酸化进行了研究,提供了有关它们的反应性和磷酸化衍生物形成的见解。这项研究有助于理解杂环系统中的亲电性磷酸化(Ivonin et al., 2001)。
衍生物的分析表征:Wallach等人(2016)介绍了几种N-烷基-芳基环己胺的合成和分析表征,包括3-甲基二苯胺的衍生物。这项研究对识别和理解新的滥用物质至关重要(Wallach et al., 2016)。
氧化还原指示剂性质:Hulanicki和Głąb(1976)研究了4-氨基-4'-甲基二苯胺,即3-甲基二苯胺的衍生物,作为氧化还原指示剂的性质。他们的发现有助于在分析化学中开发更高效的氧化还原指示剂(Hulanicki & Głąb, 1976)。
安全和危害
3-Methyldiphenylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
作用机制
Target of Action
3-Methyldiphenylamine is an organic compound with the molecular formula C13H13N It’s known that this compound is used in the synthesis of organic functional materials and pharmaceuticals .
Biochemical Pathways
Given its use in the synthesis of organic functional materials and pharmaceuticals , it can be inferred that it plays a role in various chemical reactions and processes.
Result of Action
Given its use in the synthesis of organic functional materials and pharmaceuticals , it likely contributes to the formation of complex structures and compounds.
属性
IUPAC Name |
3-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPMMLHBHPYSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044790 | |
| Record name | 3-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldiphenylamine | |
CAS RN |
1205-64-7 | |
| Record name | 3-Methyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methylphenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHYLPHENYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7597YZ9367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide the structural characterization of 3-Methyldiphenylamine?
A2:
Q2: What is the role of 3-Methyldiphenylamine in organic photoconductive devices?
A3: 3-MDPA can act as a hole transport material in organic photoconductive devices []. Researchers synthesized a derivative of 3-MDPA, N,N'-diphenyl-N,N'-di(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (m-TPD), and incorporated it into a device with Y-TiOPc as the charge generation material. The device exhibited good hole transport properties, demonstrating the potential of 3-MDPA derivatives in optoelectronic applications [].
Q3: How is 3-Methyldiphenylamine used in studying the biodegradation of industrial effluents and dyes?
A4: 3-MDPA serves as a potential degradation product during the biodegradation of textile industrial effluents and azo dyes by certain fungi [, ]. Studies have identified 3-MDPA as a less toxic byproduct formed during the breakdown of complex dyes by Coniophora puteana IEBL-1 and Daedalea dickinsii IEBL-2 [, ]. This highlights the potential of specific fungal species to transform harmful pollutants into less toxic compounds like 3-MDPA.
Q4: Are there any known structure-activity relationships (SAR) for 3-Methyldiphenylamine or its analogs in the context of cTnC modulation?
A5: While the provided abstracts don't delve into specific SAR studies for 3-MDPA and cTnC modulation, they highlight the importance of hydrophobic interactions. The research suggests that molecules capable of binding to the hydrophobic pocket in cNTnC can influence its opening dynamics [, ]. Modifications to the 3-MDPA structure that alter its hydrophobicity or steric properties would likely impact its binding affinity and functional effects on cTnC.
Q5: Are there any known alternatives or substitutes for 3-Methyldiphenylamine in its various applications?
A7: The research primarily focuses on 3-MDPA's role in cTnC modulation and as a degradation product. While the abstracts don't explicitly discuss alternatives for this specific molecule, they do highlight other compounds with similar cTnC binding properties, such as bepridil, dfbp-o, and W7 [, ]. These could potentially serve as alternative starting points for developing novel therapeutic agents targeting cTnC. Similarly, in the context of hole transport materials, exploring other triarylamine derivatives with varied substituents could lead to the identification of viable alternatives with improved performance characteristics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)




